molecular formula C6H2BrF6NOS B2720216 2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 1196694-65-1

2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B2720216
CAS No.: 1196694-65-1
M. Wt: 330.04
InChI Key: HVRLMJJDIVXDET-UHFFFAOYSA-N
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Description

2-(2-Bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 1196694-65-1) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a reactive bromo-substituted thiazole ring, a privileged structure in drug discovery known to contribute to a wide spectrum of pharmacological activities, including antioxidant, antibacterial, and anti-cancer effects . The molecule is also functionalized with a hexafluoro-isopropanol (HFIP) group, a moiety recognized as a robust α-helix inducer that can solubilize peptides and disrupt protein aggregates in biochemical studies . The presence of the bromine atom on the electron-rich thiazole core makes this compound a versatile synthon for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space. Researchers can leverage this building block in the design and synthesis of new bioactive molecules, particularly in the development of potential therapeutic agents targeting various pathological conditions. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF6NOS/c7-3-14-1-2(16-3)4(15,5(8,9)10)6(11,12)13/h1,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLMJJDIVXDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF6NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196694-65-1
Record name 2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 2-Bromo-5-formylthiazole with (Trifluoromethyl)trimethylsilane . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in various oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The trifluoromethyl groups can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized thiazole compounds.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, compounds containing thiazole moieties have been extensively studied for their biological activities. The following are notable applications:

  • Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol have been evaluated for their effectiveness against various cancer cell lines. Studies show that thiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to exhibit antibacterial and antifungal properties against a range of pathogens. Compounds synthesized from thiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria .

Agrochemicals

The unique properties of this compound make it a candidate for use in agrochemicals:

  • Pesticide Development : Fluorinated compounds are known for their enhanced stability and bioactivity in agricultural applications. The incorporation of the thiazole ring may improve the efficacy of pesticides by targeting specific biological pathways in pests .

Materials Science

In materials science, the fluorinated nature of this compound allows for various applications:

  • Functional Materials : The hexafluoropropanol group can be utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability. These materials are valuable in coatings and sealants .

Case Studies

Several studies provide insights into the practical applications of thiazole derivatives:

  • Anticancer Activity Study : A study conducted by Evren et al. demonstrated that novel thiazole derivatives exhibited strong selectivity against human lung adenocarcinoma cells with IC50 values indicating significant potential as anticancer agents .
  • Antimicrobial Efficacy : Research on imidazotriazole-incorporated thiazoles showed promising results against Staphylococcus epidermidis. The presence of the imidazotriazole ring enhanced the antimicrobial activity beyond standard treatments .

Mechanism of Action

The mechanism of action of 2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Target Compound C₆H₂BrF₆NOS 330.05 Bromo-thiazole, hexafluoropropanol Pharmaceutical building block, MCD inhibition
2-(2-Amino-1,3-thiazol-5-yl)-... C₆H₃F₆NOS 283.16 Amino-thiazole Antidiabetic agents, MCD inhibitors
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol C₆H₈BrNOS 222.1 Bromo-thiazole, propanol Organic synthesis intermediate
2-(4-Amino-3-fluoro-5-nitrophenyl)-... C₉H₅F₇N₂O₃ 322.14 Nitro, fluoro, amino Reactive intermediate in nitro reduction

Research Findings and Trends

  • Biological Activity: Bromine in the target compound enables Suzuki-Miyaura couplings, facilitating diversification into drug candidates . Amino-substituted analogues show superior MCD inhibition due to hydrogen-bonding interactions .
  • Synthetic Utility: Fluorinated thiazoles are prioritized in medicinal chemistry for their balance of polarity and metabolic stability compared to non-fluorinated counterparts .

Biological Activity

The compound 2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated alcohol that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₆H₂BrF₆NOS
  • Molecular Weight : 330.05 g/mol
  • CAS Number : 1196694-65-1

The structure of the compound features a thiazole ring, which is known for its diverse biological properties, combined with a hexafluoropropanol moiety that may enhance its reactivity and solubility in biological systems.

Anticancer Activity

Thiazole derivatives are widely recognized for their anticancer properties. Studies have shown that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Compound Activity : In vitro studies demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells such as Jurkat and A-431 with IC₅₀ values lower than that of the reference drug doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
This compoundJurkat<10
DoxorubicinJurkat20
Compound 13A-431<15

The mechanism by which thiazole derivatives exert their anticancer effects often involves interaction with cellular targets through hydrophobic contacts and hydrogen bonding. For example, molecular dynamics simulations indicated that certain thiazole compounds interact primarily through hydrophobic interactions with proteins involved in apoptosis pathways .

Antimicrobial Activity

Thiazole derivatives also exhibit antimicrobial properties. Research indicates that these compounds can be effective against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the thiazole structure enhances their antibacterial activity.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundE. coli50
Standard AntibioticE. coli25

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of fluorinated alcohols like hexafluoroisopropanol (HFIP), a related compound. These compounds have shown the ability to induce α-helical structures in proteins associated with neurodegenerative diseases . This property may be beneficial in developing treatments for conditions such as prion diseases.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several thiazole derivatives including the target compound and evaluated their biological activities against various cancer cell lines. The results indicated that modifications on the thiazole ring significantly influenced their cytotoxicity profiles.

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis revealed that the presence of specific substituents on the thiazole ring is crucial for enhancing biological activity. For instance, introducing halogen groups at certain positions improved both anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, brominated thiazole intermediates (e.g., 5-bromo-1,3-thiazole derivatives) may react with hexafluoropropan-2-ol precursors under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling). Purification typically involves preparative HPLC or column chromatography to isolate the product from unreacted reagents and byproducts .
  • Key Data : The molecular formula (C₆H₂BrF₆NOS, MW 330.05) and CAS No. (1196694-65-1) are critical for verifying synthesis outcomes .

Q. How should researchers handle purification and storage of this compound?

  • Methodology : Due to its fluorinated and brominated moieties, the compound is sensitive to moisture and light. Purification via preparative HPLC (as described in similar syntheses) ensures high purity (>95%). Storage should be in airtight containers under inert gas (e.g., argon) at temperatures <15°C to prevent decomposition .

Q. What analytical techniques are essential for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : Confirm the presence of the bromothiazole ring (e.g., δ ~7.5 ppm for aromatic protons) and hexafluoropropanol group (δ ~5.5 ppm for hydroxyl in DMSO-d₆).
  • HRMS : Validate molecular weight (observed m/z 329.95 for [M−H]⁻).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for analogous bromothiazole derivatives .

Advanced Research Questions

Q. How do solvent interactions influence reactivity in reactions involving this compound?

  • Methodology : The hexafluoropropanol (HFIP) moiety enhances electrophilicity via hydrogen-bonding interactions. Computational studies (DFT or MD simulations) can model solvent effects, particularly in polar aprotic solvents like HFIP, which stabilize transition states in SNAr or coupling reactions. Experimental validation via kinetic studies under varying solvent conditions is recommended .

Q. What mechanistic insights exist for the bromothiazole group’s role in cross-coupling reactions?

  • Methodology : The 2-bromo substituent on the thiazole ring acts as a leaving group in palladium-catalyzed couplings. Mechanistic studies using isotopic labeling (e.g., ²H/¹⁵N) or in-situ NMR can track bond cleavage/formation. For example, LC-MS monitoring of intermediates in Suzuki reactions reveals regioselectivity trends .

Q. How can computational modeling optimize synthetic pathways for derivatives?

  • Methodology : Density Functional Theory (DFT) calculations predict reaction barriers for substituent modifications (e.g., replacing bromine with iodine). Molecular docking studies may also explore bioactivity if the compound is a pharmacophore precursor .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. LC-MS identifies decomposition products (e.g., hydrolysis of the bromothiazole group). Storage in amber vials with desiccants (e.g., molecular sieves) minimizes moisture ingress .

Q. Which advanced analytical methods quantify trace impurities in this compound?

  • Methodology : UPLC-QTOF-MS with a C18 column resolves impurities (e.g., dehalogenated byproducts). Method validation follows ICH guidelines, with LOQ <0.1%. NMR relaxation experiments (T₁/T₂ measurements) detect amorphous vs. crystalline impurities .

Safety and Handling

  • Toxicity : The compound is corrosive (UN1760) and toxic upon inhalation or skin contact. Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration at licensed facilities .

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